molecular formula C12H8F2N2O B395737 N-(3,4-difluorophenyl)isonicotinamide

N-(3,4-difluorophenyl)isonicotinamide

Cat. No.: B395737
M. Wt: 234.2g/mol
InChI Key: RKFJWPATYWDQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)isonicotinamide is a synthetic amide derivative combining a 3,4-difluorophenyl group with an isonicotinamide moiety. The 3,4-difluorophenyl substituent introduces electron-withdrawing fluorine atoms, which influence electronic distribution, solubility, and intermolecular interactions.

Properties

Molecular Formula

C12H8F2N2O

Molecular Weight

234.2g/mol

IUPAC Name

N-(3,4-difluorophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H8F2N2O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17)

InChI Key

RKFJWPATYWDQHB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)F)F

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s amide and fluorinated aryl groups differentiate it from analogs like 3-chloro-N-phenyl-phthalimide (). Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
N-(3,4-difluorophenyl)isonicotinamide Pyridine-4-carboxamide 3,4-difluorophenyl Amide, pyridine, fluorine
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, phenyl Imide, chloro, aromatic rings
  • Amide vs. Imide Groups : The amide group in this compound enables hydrogen bonding (N–H···O and C=O···H interactions), critical for molecular recognition and crystal packing . In contrast, the imide group in 3-chloro-N-phenyl-phthalimide supports rigidity and thermal stability, making it suitable for polymer synthesis .
  • Substituent Effects : Fluorine’s high electronegativity and small atomic radius enhance solubility and metabolic stability compared to chlorine in 3-chloro-N-phenyl-phthalimide. Chlorine’s larger size and polarizability may favor π-π stacking in crystalline phases .

Hydrogen Bonding and Crystal Packing

highlights hydrogen bonding as a determinant of crystal structure. This compound’s amide group likely forms R₂²(8) graph-set motifs (two donor/acceptor pairs with eight-membered rings), common in amides. In contrast, 3-chloro-N-phenyl-phthalimide’s imide group may adopt C(4) chains, driven by bifurcated C=O···Cl interactions .

Table 1: Comparative Physicochemical Properties

Property This compound 3-Chloro-N-phenyl-phthalimide
Molecular Weight (g/mol) 264.22 257.66
Hydrogen Bond Donors 1 (amide N–H) 0 (imide lacks N–H)
LogP (Predicted) 2.1 3.4
Thermal Stability Moderate (amide decomposition ~250°C) High (imide stability >300°C)

Key Observations:

  • Solubility : this compound’s lower LogP vs. 3-chloro-N-phenyl-phthalimide suggests better aqueous compatibility, advantageous for drug delivery.
  • Thermal Behavior : The imide’s stability underscores its utility in high-temperature polymer applications, while the amide’s moderate stability aligns with biomedically relevant compounds .

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